Varenicline Exhibits ~2.8-Fold Higher Binding Affinity (Ki) for α4β2 nAChRs vs. Cytisine
Varenicline (free base) demonstrates a binding affinity (Ki) for the α4β2 nAChR of 0.06 nM, which is approximately 2.8-fold higher than the Ki of 0.17 nM reported for cytisine [1]. This direct head-to-head comparison, performed using equilibrium binding assays, highlights varenicline's superior affinity for its primary therapeutic target.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.06 nM |
| Comparator Or Baseline | Cytisine: 0.17 nM |
| Quantified Difference | ~2.8-fold higher affinity (lower Ki) |
| Conditions | Equilibrium binding assay on α4β2 nAChR |
Why This Matters
Higher target affinity at the α4β2 nAChR is a foundational parameter for potency and can correlate with enhanced therapeutic efficacy, making varenicline the preferred reference standard for high-sensitivity binding studies.
- [1] Rucktooa, P., Smit, A. B., & Sixma, T. K. (2012). Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein. Journal of Biological Chemistry, 287(20), 16558-16567. View Source
